N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCUSUOMFQRKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanecarboxylic Acid
Cyclopropanecarboxylic acid is a crucial starting material for the synthesis of N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide . It can be prepared through various methods, including the reaction of ethyl diazoacetate with ethylene in the presence of a catalyst like copper powder.
3-Bromo-4-methylaniline
The preparation of 3-bromo-4-methylaniline involves the bromination of 4-methylaniline . This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide to direct the bromination to the desired position on the aromatic ring.
Synthesis of this compound
The synthesis of This compound typically involves a coupling reaction between cyclopropanecarboxylic acid and 3-bromo-4-methylaniline . This can be facilitated by converting the carboxylic acid into an acid chloride intermediate, followed by reaction with the amine.
Preparation of Cyclopropanecarboxyl Chloride
Cyclopropanecarboxylic acid is converted into cyclopropanecarboxyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a base like dimethylformamide (DMF).
Coupling Reaction
The coupling reaction involves mixing the cyclopropanecarboxyl chloride with 3-bromo-4-methylaniline in a suitable solvent like dichloromethane. A base such as diisopropylethylamine (DIPEA) is added to facilitate the reaction by neutralizing the hydrogen chloride byproduct.
Reaction Conditions and Yield
| Step | Reaction Conditions | Yield |
|---|---|---|
| Preparation of Cyclopropanecarboxyl Chloride | SOCl₂ or oxalyl chloride in DMF, room temperature, 30 min to 1 hour | 80-90% |
| Coupling Reaction | Cyclopropanecarboxyl chloride with 3-bromo-4-methylaniline in CH₂Cl₂, DIPEA as base, room temperature, 12 hours | 70-80% |
Purification and Characterization
The final product, This compound , is purified using techniques such as silica gel chromatography. Characterization involves spectroscopic methods like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the compound.
Scientific Research Applications
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent or its effects on biological systems.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
The following sections compare N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, focusing on structural features , synthetic methods , and biological activities .
Structural Features and Substituent Effects
Key Observations :
- Bromine vs. Amino/Methoxy Groups: Bromine’s electron-withdrawing nature (in the target compound) contrasts with the electron-donating amino (C₁₁H₁₃N₂O) or methoxy groups (C₁₁H₁₃NO₂), affecting electronic density and interaction with biological targets .
- Fluorine Substituents : Lemborexant’s fluorinated aryl groups (C₂₂H₂₀F₂N₄O₂) enhance blood-brain barrier penetration and orexin receptor binding compared to bromine/methyl substituents .
Activity Trends :
- Electron-Withdrawing Groups: Bromine may enhance electrophilic interactions in kinase inhibitors (e.g., GSK-3β inhibitors in ) but reduce solubility compared to polar groups like amino or methoxy .
- Fluorine vs. Bromine : Fluorine’s small size and high electronegativity (as in lemborexant) favor CNS penetration, whereas bromine’s bulk may limit bioavailability .
Biological Activity
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its pharmacological properties and applications.
Chemical Structure and Synthesis
This compound can be synthesized using various methods, often involving the bromination of a precursor followed by cyclopropanation. The general synthetic route includes:
- Bromination : The precursor compound (4-methylphenyl) is brominated at the 3-position.
- Cyclopropanation : The brominated product is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired amide.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom enhances its reactivity and binding affinity to various receptors and enzymes.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas, including:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast and colon cancer models.
- Antimicrobial Properties : The compound has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro, which could be beneficial for treating inflammatory diseases.
Comparative Analysis
To understand its effectiveness relative to similar compounds, a comparison table is provided below:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |
| N-(3-chloro-4-methylphenyl)cyclopropanecarboxamide | Moderate Anticancer | Similar mechanisms |
| N-(3-fluoro-4-methylphenyl)cyclopropanecarboxamide | Low Antimicrobial | Altered binding affinity |
Case Studies
- In Vitro Cancer Study : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to control treatments .
- Antimicrobial Efficacy : In another study assessing its antimicrobial properties, this compound was tested against E. coli and Staphylococcus aureus. It exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. Case study: Bromine vs. Chlorine
- Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic aromatic substitution but improving leaving-group ability in cross-coupling reactions .
- Methyl’s electron-donating effect stabilizes adjacent electrophilic positions, reducing unwanted oxidation .
Experimental validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
